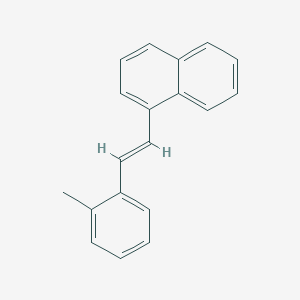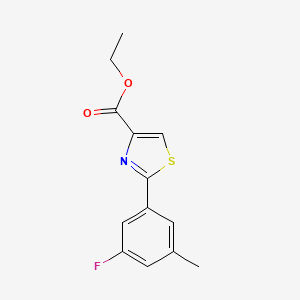
2-(3-Fluoro-5-methyl-phenyl)-thiazole-4-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluoro-5-methyl-phenyl)-thiazole-4-carboxylic acid ethyl ester is a synthetic organic compound that belongs to the thiazole family. This compound is characterized by the presence of a thiazole ring, a fluorinated phenyl group, and an ester functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-5-methyl-phenyl)-thiazole-4-carboxylic acid ethyl ester typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Fluorinated Phenyl Group: The fluorinated phenyl group can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of the fluorinated phenyl group reacts with a halogenated thiazole.
Esterification: The carboxylic acid group on the thiazole ring is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-5-methyl-phenyl)-thiazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction can convert the ester group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: 2-(3-Fluoro-5-methyl-phenyl)-thiazole-4-carboxylic acid.
Reduction: 2-(3-Fluoro-5-methyl-phenyl)-thiazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Fluoro-5-methyl-phenyl)-thiazole-4-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-5-methyl-phenyl)-thiazole-4-carboxylic acid ethyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorinated phenyl group can enhance the compound’s binding affinity to its molecular targets, while the thiazole ring can contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-(3-Fluoro-5-methyl-phenyl)-thiazole-4-carboxylic acid: The carboxylic acid derivative.
2-(3-Fluoro-5-methyl-phenyl)-thiazole-4-methanol: The alcohol derivative.
2-(3-Fluoro-5-methyl-phenyl)-thiazole-4-carboxamide: The amide derivative.
Uniqueness
2-(3-Fluoro-5-methyl-phenyl)-thiazole-4-carboxylic acid ethyl ester is unique due to the presence of the ethyl ester group, which can influence its solubility, reactivity, and biological activity. The combination of the fluorinated phenyl group and the thiazole ring also contributes to its distinct chemical properties, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C13H12FNO2S |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
ethyl 2-(3-fluoro-5-methylphenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C13H12FNO2S/c1-3-17-13(16)11-7-18-12(15-11)9-4-8(2)5-10(14)6-9/h4-7H,3H2,1-2H3 |
InChI Key |
RKXJNJJOYUZCSO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC(=CC(=C2)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


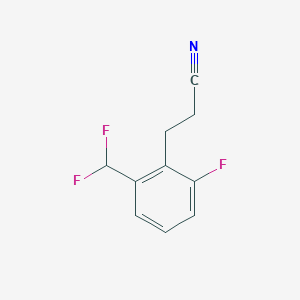
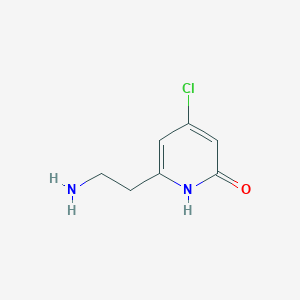

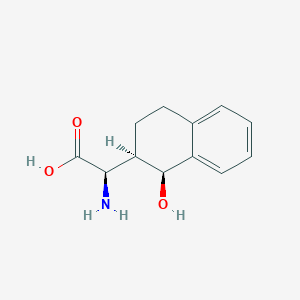

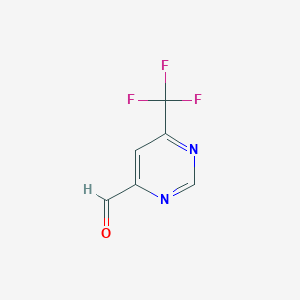
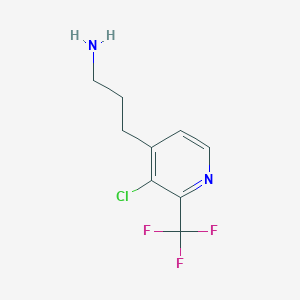
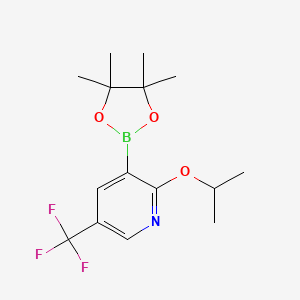
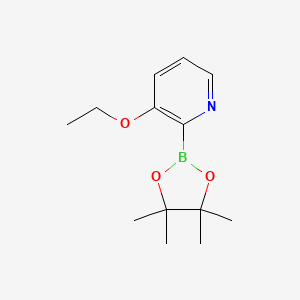
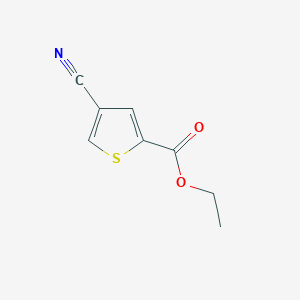
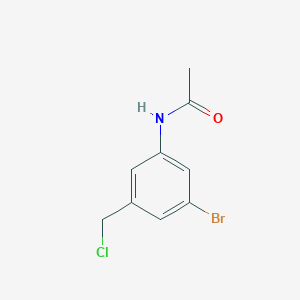
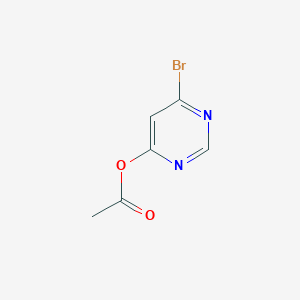
![4-[5-[2-Chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid;hydrochloride](/img/structure/B14853761.png)
